molecular formula C13H12ClNO3 B15065309 Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 6291-29-8

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B15065309
CAS No.: 6291-29-8
M. Wt: 265.69 g/mol
InChI Key: PMLXZOBLQOKISR-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 103877-51-6) is a substituted 4-oxoquinoline-3-carboxylate derivative with a molecular formula of C₁₆H₁₆ClNO₃ and a molecular weight of 305.76 g/mol . Its structure features a chlorine atom at the 8-position and a methyl group at the 7-position of the quinoline core. This compound is primarily utilized as an intermediate in synthesizing antimicrobial agents, particularly fluoroquinolones, due to the structural relevance of the 4-oxo-1,4-dihydroquinoline scaffold in antibacterial drug design .

The synthesis of such derivatives typically employs Gould-Jacobs cyclization, a method well-documented for constructing the 4-oxoquinoline backbone from substituted anilines and diethyl ethoxymethylene malonate . The chlorine and methyl substituents in this compound are critical for modulating electronic, steric, and lipophilic properties, which influence biological activity and pharmacokinetics.

Properties

CAS No.

6291-29-8

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

ethyl 8-chloro-7-methyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H12ClNO3/c1-3-18-13(17)9-6-15-11-8(12(9)16)5-4-7(2)10(11)14/h4-6H,3H2,1-2H3,(H,15,16)

InChI Key

PMLXZOBLQOKISR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2Cl)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline compounds .

Comparison with Similar Compounds

Substituent Effects

  • Halogenation: The 8-chloro substituent in the target compound enhances electronegativity and lipophilicity compared to non-halogenated analogs (e.g., Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate). Chlorine’s electron-withdrawing nature stabilizes the keto-enol tautomer, critical for DNA gyrase binding in fluoroquinolones .
  • Methyl vs.
  • Fluorine Substitution: Unlike fluoroquinolones (e.g., compound in ), the absence of fluorine in the target compound may limit its antibacterial potency, as fluorine is known to enhance DNA gyrase affinity and pharmacokinetic properties .

Crystallographic and Physicochemical Properties

  • Molecular Packing: The target compound’s crystal structure is stabilized by C–H···O and C–H···Cl interactions, similar to fluoroquinolone derivatives .
  • Lipophilicity : The LogP value (~3.43) suggests moderate lipophilicity, balancing solubility and membrane permeability better than highly polar methoxy derivatives (e.g., compound 6g) .

Biological Activity

Ethyl 8-chloro-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-HIV agent and its antibacterial properties. This article delves into the synthesis, biological evaluations, and molecular modeling studies associated with this compound, drawing on various research findings.

  • Chemical Name : this compound
  • CAS Number : 103877-51-6
  • Molecular Formula : C16H16ClNO3
  • Molecular Weight : 305.76 g/mol

Synthesis

The synthesis of this compound typically involves cyclization reactions and various chemical transformations. One common method includes the reaction of substituted anilines with ethyl acetoacetate followed by chlorination to introduce the chlorine atom at the 8-position of the quinoline ring. The overall synthetic route can be summarized as follows:

  • Starting Material : Ethyl acetoacetate and substituted anilines.
  • Reagents : Potassium t-butoxide for ring closure.
  • Final Product : this compound.

Anti-HIV Activity

Recent studies have highlighted the anti-HIV potential of compounds based on the 4-oxoquinoline scaffold. In a study assessing various derivatives, compounds featuring the 8-methyl and 4-oxo groups demonstrated significant inhibitory effects against HIV integrase with low cytotoxicity (CC50 > 500 µM) . Notably, derivatives were effective at concentrations lower than 150 µM, indicating a promising therapeutic window.

Antibacterial Activity

The antibacterial properties of this compound have also been evaluated. Compounds within this class have shown activity against various bacterial strains, likely due to their ability to interfere with bacterial nucleic acid synthesis . The mechanism is thought to involve the inhibition of topoisomerases, essential enzymes for DNA replication.

Case Studies and Research Findings

  • Study on Anti-HIV Agents :
    • A series of compounds derived from the quinoline structure were synthesized and tested for anti-HIV activity.
    • Compound with a fluorobenzoyl group exhibited an EC50 of 75 µM against HIV integrase .
  • Antibacterial Testing :
    • A comparative study evaluated the antibacterial efficacy of various quinoline derivatives against E. coli and S. aureus.
    • Ethyl 8-chloro derivatives showed significant inhibition zones compared to standard antibiotics .

Molecular Modeling Studies

Molecular docking studies have been performed to understand the binding interactions between Ethyl 8-chloro derivatives and target proteins such as HIV integrase. These studies suggest that the binding modes of these compounds are similar to known inhibitors, which could guide further optimization efforts .

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